1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-methoxyphenyl)-3-thioxo-
Description
This compound belongs to the triazolopyridazine class, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring and a pyridazine moiety. The hexahydro designation indicates a partially hydrogenated structure, while the 4-methoxyphenyl and 3-thioxo groups confer distinct electronic and steric properties. Synthesized via condensation of 4-methoxyacetophenone with hydrazine derivatives under AAV 2.0 standards, it forms colorless crystals with a melting point of 152–154°C (propanol) . Key spectral data include:
- IR: Peaks at 3131 cm⁻¹ (NH), 1736 cm⁻¹ (C=O), and 1130 cm⁻¹ (C=S) .
- ¹H-NMR: δ 1.82–2.10 (C(5)H₂, C(6)H₂), δ 3.81 (OCH₃), δ 7.28–7.45 (aromatic protons) .
- ¹³C-NMR: δ 167.2 (C=S), δ 159.8 (C=O), and δ 114–130 (aromatic carbons) .
Its structural complexity and sulfur-containing functional groups make it a candidate for biological applications, particularly enzyme inhibition .
Properties
CAS No. |
58744-66-4 |
|---|---|
Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C13H15N3O2S/c1-18-11-6-4-10(5-7-11)16-12(17)14-8-2-3-9-15(14)13(16)19/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
HVAIVZKMVFFZFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)N3CCCCN3C2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group enhances solubility compared to halogenated derivatives (e.g., 4-fluoro, 3,4-dichloro) due to its electron-donating nature .
- Thermal Stability : Chlorinated derivatives exhibit higher melting points, likely due to increased molecular symmetry and halogen-mediated crystal packing .
Key Observations :
- The target compound’s synthesis achieves moderate yield (64%) under mild conditions , whereas fluorophenyl derivatives require harsher reagents (e.g., isocyanates) with lower yields .
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